Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring attached to a methyl ester and a mercaptophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring. The mercaptophenyl group can be introduced through a substitution reaction, where a halogenated cyclopropane derivative reacts with a thiol compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers and thioesters.
Scientific Research Applications
Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The cyclopropane ring can also interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-mercaptophenyl)cyclopropane-1-carboxylate
- Methyl 1-(2-mercaptophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-mercaptophenyl)cyclopropane-1-carboxylate is unique due to the position of the mercapto group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
methyl 1-(3-sulfanylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12O2S/c1-13-10(12)11(5-6-11)8-3-2-4-9(14)7-8/h2-4,7,14H,5-6H2,1H3 |
InChI Key |
DWLKCEFJGARUAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)S |
Origin of Product |
United States |
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